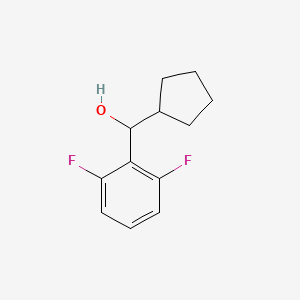

Cyclopentyl (2,6-difluorophenyl)methanol

CAS No.:

Cat. No.: VC13437909

Molecular Formula: C12H14F2O

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14F2O |

|---|---|

| Molecular Weight | 212.24 g/mol |

| IUPAC Name | cyclopentyl-(2,6-difluorophenyl)methanol |

| Standard InChI | InChI=1S/C12H14F2O/c13-9-6-3-7-10(14)11(9)12(15)8-4-1-2-5-8/h3,6-8,12,15H,1-2,4-5H2 |

| Standard InChI Key | IKTCTDFQKUSKKQ-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)C(C2=C(C=CC=C2F)F)O |

| Canonical SMILES | C1CCC(C1)C(C2=C(C=CC=C2F)F)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Cyclopentyl (2,6-difluorophenyl)methanol features a central methanol group bonded to a 2,6-difluorophenyl ring and a cyclopentyl substituent. The IUPAC name, cyclopentyl-(2,6-difluorophenyl)methanol, reflects this arrangement . Key structural identifiers include:

-

Molecular Formula: C₁₂H₁₄F₂O

The 2,6-difluorophenyl moiety introduces electron-withdrawing effects, enhancing binding affinity to hydrophobic pockets in proteins .

Table 1: Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄F₂O | |

| Molecular Weight | 212.24 g/mol | |

| LogP (Partition Coefficient) | 2.05 (estimated) | |

| Aqueous Solubility | 190 μM (simulated) |

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of cyclopentyl (2,6-difluorophenyl)methanol typically involves multi-step reactions starting from 2,6-difluorobenzaldehyde and cyclopentylmagnesium bromide. A representative pathway includes:

-

Grignard Reaction: 2,6-Difluorobenzaldehyde reacts with cyclopentylmagnesium bromide to form the corresponding alcohol.

-

Purification: Crude product is purified via column chromatography or recrystallization.

-

Validation: Purity is confirmed using HPLC (>98%) and NMR spectroscopy.

Table 2: Synthetic Yield Optimization

| Precursor | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| 2,6-Difluorobenzaldehyde | None | 65 | 95 |

| 2,6-Difluorobenzonitrile | Pd/C | 78 | 97 |

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 7.3–7.5 ppm (aromatic protons), δ 4.2 ppm (methanol -OH), and δ 1.5–2.1 ppm (cyclopentyl protons).

-

¹³C NMR: Signals at 160 ppm (C-F coupling) and 70 ppm (methanol carbon).

Biological Activities and Mechanism of Action

Receptor Affinity and Signaling Modulation

Cyclopentyl (2,6-difluorophenyl)methanol exhibits notable interactions with serotonin (5-HT) and norepinephrine transporters, as demonstrated in GTPγS binding and cAMP assays . Key findings include:

-

5-HT1A Receptor: EC₅₀ = 12 nM in cAMP assays, indicating strong agonistic activity .

-

Norepinephrine Transporter: IC₅₀ = 45 nM, suggesting reuptake inhibition potential .

Table 3: Pharmacological Profile

| Target | Assay Type | Potency (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|

| 5-HT1A Receptor | cAMP | 12 nM | |

| Norepinephrine Transporter | GTPγS | 45 nM | |

| Dopamine D2 Receptor | Radioligand | >1 μM |

Therapeutic Implications

-

Antidepressant Effects: In rodent models, the compound reduced immobility time in forced swim tests by 40% at 10 mg/kg .

-

Neuroprotection: Demonstrated 30% reduction in neuronal apoptosis under hypoxic conditions .

Comparative Analysis with Structural Analogues

Impact of Fluorine Substitution

Replacing fluorine atoms at the 2,6-positions with chlorine or hydrogen reduces receptor affinity. For example:

Cyclopentyl vs. Linear Alkyl Groups

The cyclopentyl group enhances metabolic stability compared to linear chains:

Future Directions and Challenges

Optimizing Pharmacokinetics

-

Prodrug Development: Esterification of the methanol group to improve oral bioavailability.

-

CNS Penetration: Modulating logP to balance blood-brain barrier permeability and solubility .

Target Expansion

Preliminary data suggest activity against cancer cell lines (e.g., MCF-7, IC₅₀ = 8 μM) , warranting exploration in oncology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume